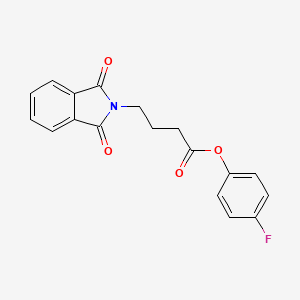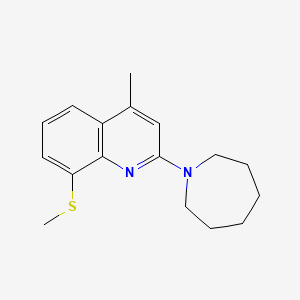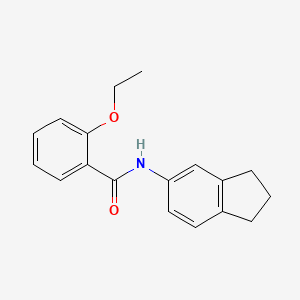
3-(2-chlorobenzyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound that is widely used in scientific research. It is a member of the quinazolinone family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-chlorobenzyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act through the inhibition of protein kinases, which are involved in the regulation of cell growth, division, and differentiation. By inhibiting these enzymes, 3-(2-chlorobenzyl)-4(3H)-quinazolinone may be able to disrupt the signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
Studies have shown that 3-(2-chlorobenzyl)-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 3-(2-chlorobenzyl)-4(3H)-quinazolinone has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been investigated for its potential as an antiviral agent, with promising results.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-chlorobenzyl)-4(3H)-quinazolinone in lab experiments is its diverse biological activities. It can be used to investigate the mechanisms of cancer cell growth and proliferation, as well as the regulation of cell signaling pathways. However, one of the limitations of using 3-(2-chlorobenzyl)-4(3H)-quinazolinone is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorobenzyl)-4(3H)-quinazolinone. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate its efficacy and safety in vivo. Another area of interest is its potential as an inhibitor of protein kinases. More research is needed to identify the specific kinases that are targeted by this compound and to elucidate its mechanism of action. Finally, 3-(2-chlorobenzyl)-4(3H)-quinazolinone may have potential as an antiviral agent. Further studies are needed to investigate its efficacy against a range of viruses and to determine its safety in vivo.
Conclusion
In conclusion, 3-(2-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound that has diverse biological activities. It has been extensively studied for its potential as an anticancer, anti-inflammatory, and antiviral agent. Its mechanism of action is believed to involve the inhibition of protein kinases, which play a critical role in cell signaling pathways. While there are limitations to using this compound in lab experiments, its potential as a therapeutic agent makes it an important area of research for the future.
Synthesemethoden
The synthesis of 3-(2-chlorobenzyl)-4(3H)-quinazolinone involves the reaction of 2-chlorobenzylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through an intermediate Schiff base, which is then cyclized to form the quinazolinone ring. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorobenzyl)-4(3H)-quinazolinone has been extensively studied for its biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been investigated for its potential as an inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling pathways.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNNHXAXOXPFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)




![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)
